molecular formula C23H15FN2O8S B4539771 4-{[2-(2-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-methoxyphenyl 2-nitrobenzenesulfonate

4-{[2-(2-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-methoxyphenyl 2-nitrobenzenesulfonate

Cat. No. B4539771
M. Wt: 498.4 g/mol
InChI Key: KJPLXSVAQLRNPC-SFQUDFHCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar oxazole-containing compounds often involves stepwise reactions that introduce functional groups strategically. For instance, Hashimoto et al. (2002) explored the synthesis of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides, demonstrating the nuanced control over functional group introduction and the impact of substituents on product selectivity (Hashimoto, Imamura, Haruta, & Wakitani, 2002).

Molecular Structure Analysis

The molecular structure of compounds containing oxazole rings and substituent groups like fluorophenyl can be complex. Clegg et al. (1999) discussed the structure of related compounds, highlighting the planarity and spatial arrangement of different molecular fragments, which significantly affect the compound's reactivity and interaction with other molecules (Clegg, Elsegood, Stanforth, Hedley, Stanley, Raper, & Creighton, 1999).

Chemical Reactions and Properties

The chemical behavior of such compounds can be influenced by the oxazole core and the electron-withdrawing or donating characteristics of attached groups. Ibata et al. (1986) explored reactions involving oxazoles, revealing insights into cycloadditions and the potential for forming adducts with other chemical entities, showcasing the versatility of oxazole derivatives in synthetic chemistry (Ibata, Isogami, Nakano, Nakawa, & Tamura, 1986).

Physical Properties Analysis

The physical properties of such a complex molecule would depend on its molecular structure, including solubility, melting point, and crystallinity. Rodrigues et al. (2015) described the crystal structures of related benzenesulfonamide derivatives, offering insight into how molecular arrangement influences physical properties (Rodrigues, Preema, Naveen, Lokanath, & Suchetan, 2015).

Chemical Properties Analysis

Chemical properties, including reactivity, stability, and interaction with other molecules, are crucial for understanding a compound's potential applications. Ehsani et al. (2015) investigated the inhibition properties of a synthesized oxazol derivative on metal corrosion, demonstrating the compound's potential utility in protective coatings (Ehsani, Moshrefi, & Ahmadi, 2015).

properties

IUPAC Name

[4-[(E)-[2-(2-fluorophenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]-2-methoxyphenyl] 2-nitrobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15FN2O8S/c1-32-20-13-14(12-17-23(27)33-22(25-17)15-6-2-3-7-16(15)24)10-11-19(20)34-35(30,31)21-9-5-4-8-18(21)26(28)29/h2-13H,1H3/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJPLXSVAQLRNPC-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3F)OS(=O)(=O)C4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/2\C(=O)OC(=N2)C3=CC=CC=C3F)OS(=O)(=O)C4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15FN2O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-[(E)-[2-(2-fluorophenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]-2-methoxyphenyl] 2-nitrobenzenesulfonate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{[2-(2-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-methoxyphenyl 2-nitrobenzenesulfonate
Reactant of Route 2
Reactant of Route 2
4-{[2-(2-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-methoxyphenyl 2-nitrobenzenesulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.